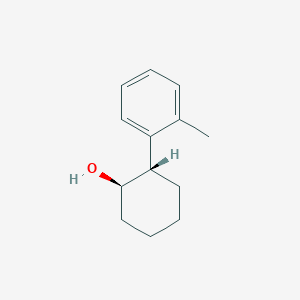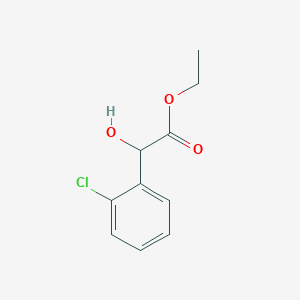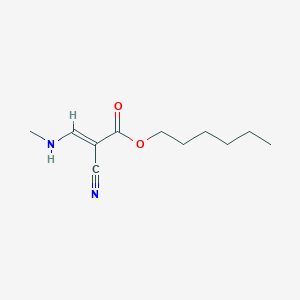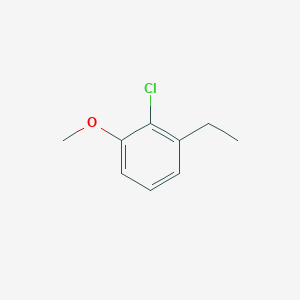
Iron(III) hydroxide sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) hydroxide sulfate, also known as ferric hydroxide sulfate, is a chemical compound with the formula Fe(OH)₃·xFe₂(SO₄)₃. It is a complex compound that combines iron in its +3 oxidation state with hydroxide and sulfate ions. This compound is often encountered in various industrial and environmental contexts due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) hydroxide sulfate can be synthesized through the reaction of iron(III) sulfate with a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{Fe}_2(\text{SO}_4)_3 + 6\text{NaOH} \rightarrow 2\text{Fe(OH)}_3 + 3\text{Na}_2\text{SO}_4 ]
Industrial Production Methods: Industrial production of this compound often involves the treatment of iron(III) sulfate with a controlled amount of a base to precipitate the hydroxide while maintaining the sulfate in solution. This process is carefully monitored to ensure the desired composition and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Iron(III) hydroxide sulfate undergoes various chemical reactions, including:
Oxidation-Reduction: Iron(III) can be reduced to iron(II) under certain conditions.
Substitution: The hydroxide and sulfate ions can be substituted by other anions in solution.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, chlorine.
Reducing Agents: Sulfite ions, ascorbic acid.
Substitution Reagents: Sodium carbonate, ammonium hydroxide.
Major Products Formed:
Oxidation: Formation of iron(III) oxide.
Reduction: Formation of iron(II) sulfate.
Substitution: Formation of various iron(III) salts depending on the substituting anion.
Scientific Research Applications
Iron(III) hydroxide sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other iron compounds.
Biology: Employed in studies of iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency anemia.
Industry: Utilized in water treatment processes as a coagulant to remove impurities.
Mechanism of Action
The mechanism by which iron(III) hydroxide sulfate exerts its effects involves the release of iron ions in solution. These ions can participate in various biochemical and chemical processes. In biological systems, iron ions are essential for oxygen transport, electron transfer, and enzyme catalysis. The compound’s effectiveness in water treatment is due to its ability to coagulate and precipitate suspended particles, thereby clarifying the water.
Comparison with Similar Compounds
Iron(III) Chloride (FeCl₃): Used in water treatment and as a catalyst in organic synthesis.
Iron(III) Nitrate (Fe(NO₃)₃): Employed in the preparation of other iron compounds and in analytical chemistry.
Iron(III) Sulfate (Fe₂(SO₄)₃): Commonly used in dyeing and as a coagulant in water treatment.
Uniqueness: Iron(III) hydroxide sulfate is unique due to its combined hydroxide and sulfate composition, which imparts specific properties useful in both industrial and environmental applications. Its ability to act as a coagulant and its role in biological systems make it a versatile compound in various fields.
Properties
CAS No. |
12062-78-1 |
|---|---|
Molecular Formula |
FeHO5S |
Molecular Weight |
168.92 g/mol |
IUPAC Name |
iron(3+);hydroxide;sulfate |
InChI |
InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;;/p-3 |
InChI Key |
MRHOGENDULNOAC-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)

![2-[2-Hydroxyethyl-[(2-methyl-5-nitrophenyl)methyl]amino]ethanol](/img/structure/B14145629.png)


![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)


![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)

